Secosterol-B

CAS No.:

Cat. No.: VC1957173

Molecular Formula: C27H46O3

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H46O3 |

|---|---|

| Molecular Weight | 418.7 g/mol |

| IUPAC Name | (3R,3aR,5bR,8S,9aR,10R)-8,9a-dihydroxy-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,8,9,10,10a,10b-dodecahydro-1H-cyclopenta[a]fluorene-10-carbaldehyde |

| Standard InChI | InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)20-9-10-21-24-22(12-13-25(20,21)4)26(5)14-11-19(29)15-27(26,30)23(24)16-28/h16-24,29-30H,6-15H2,1-5H3/t18-,19+,20-,21?,22?,23-,24?,25-,26-,27-/m1/s1 |

| Standard InChI Key | XILGKUFKDWNZBF-PWNNJZATSA-N |

| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@]4([C@@]3(CC[C@@H](C4)O)C)O)C=O)C |

| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C4(C3(CCC(C4)O)C)O)C=O)C |

Introduction

Chemical Properties and Structure

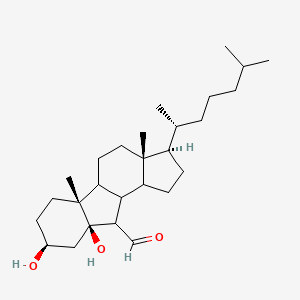

Secosterol-B, also known as Atheronal-B or 3β,5β-dihydroxy-B-norcholestan-6β-carboxaldehyde, is a cholesterol oxidation product with the molecular formula C27H46O3 and a molecular weight of approximately 418.7 g/mol. It is primarily characterized by its aldehyde functionality and is formed through the oxidation and subsequent structural rearrangement of cholesterol molecules.

The compound features a complex steroid structure with specific modifications compared to cholesterol. The physicochemical properties of Secosterol-B, calculated through computational methods, provide insight into its behavior in biological systems:

| Property | Value |

|---|---|

| Molecular Formula | C27H46O3 |

| Molecular Weight | 418.7 g/mol |

| Heavy Atoms | 30 |

| Rings | 4 |

| Rotatable Bonds | 6 |

| van der Waals Molecular volume | 449.95 ų molecule⁻¹ |

| Topological Polar Surface Area | 57.53 Ų molecule⁻¹ |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| logP | 6.19 |

| Molar Refractivity | 121.88 |

| Fraction sp3 Carbons | 0.96 |

The systematic name of the compound is 3β,5β-dihydroxy-B-norcholestan-6β-carboxaldehyde, highlighting its structural features including the hydroxyl groups at the 3β and 5β positions and the carboxaldehyde group at position 6β .

Formation Mechanisms

The formation of Secosterol-B occurs through multiple pathways, demonstrating the complex nature of cholesterol oxidation processes. Understanding these formation mechanisms is essential for comprehending its prevalence in various pathological conditions.

Ozone-Dependent Pathway

One primary pathway involves the cyclization of Secosterol-A, which itself is an ozonolysis product of cholesterol. In this pathway, cholesterol is first oxidized to form Secosterol-A, which then undergoes an intramolecular aldol reaction to form Secosterol-B. This pathway is particularly relevant in environmentally exposed tissues or during inflammatory processes where ozone may be generated.

Detection and Quantification in Biological Samples

Secosterol-B has been detected in various biological samples, demonstrating its widespread presence in mammalian systems. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have enabled accurate quantification of this compound in complex biological matrices.

Concentrations in Human and Animal Tissues

Studies have reported varying concentrations of Secosterol-B in different tissues and plasma samples:

The higher levels of Secosterol-B observed in human plasma compared to mouse plasma may be attributed to environmental factors such as sunlight exposure and pathogen presence, which can trigger endogenous reactive oxygen species generation .

Variations in Pathological Conditions

Significant elevations in Secosterol-B levels have been documented in various pathological conditions. In a study with ALS rat models, Secosterol-B was significantly increased in the plasma of symptomatic animals compared to pre-symptomatic ones, suggesting an association with disease progression . Similarly, elevated concentrations approaching 1 μM have been reported in brain samples from patients with neurodegenerative diseases .

Biological Activities and Cellular Effects

Secosterol-B exhibits diverse biological activities, affecting various cellular processes and structures. These activities contribute to its role in disease pathogenesis and potential therapeutic applications.

Effects on Protein Structure and Function

Unlike Secosterol-A, which can covalently bind to lysine residues on proteins due to its aldehyde group, Secosterol-B influences protein structures and functions through different mechanisms. Research has demonstrated that Secosterol-B can affect various proteins:

-

It induces structural changes in myelin basic protein (MBP), potentially contributing to demyelinating diseases .

-

It can paradoxically stabilize the native form of a truncated murine mutant prion protein, inhibiting the generation of the disease-causing scrapie form .

-

It enhances SOD1 aggregation through covalent modifications of lysine residues, particularly at the electrostatic loop and dimer interface .

Cytotoxic Effects

Secosterol-B demonstrates cytotoxic effects on various cultured cells, including human B-lymphocytes (WI-L2), T-lymphocytes (Jurkat), and possibly other cell types . These cytotoxic effects may be mediated through both covalent and non-covalent mechanisms, suggesting complex interactions with cellular components.

Role in Disease Pathogenesis

The biological activities of Secosterol-B implicate it in the pathogenesis of various diseases, particularly neurodegenerative disorders and cardiovascular conditions.

Neurodegenerative Diseases

Elevated levels of Secosterol-B have been observed in the cortex of patients with Lewy body dementia, a disease associated with intra-neuronal accumulation of α-synuclein in the form of amyloid fibrils or Lewy bodies . The compound can accelerate α-synuclein aggregation in vitro, potentially contributing to disease progression.

In Alzheimer's disease, Secosterol-B can effectively reduce the critical concentration of amyloid-β (Aβ) required for aggregation to below 100 nM, potentially explaining the disparity between the concentration of Aβ needed to induce aggregation in vitro and its actual concentration in tissues .

Secosterol-B levels are also increased in the plasma of symptomatic ALS rats compared to pre-symptomatic animals, suggesting an association with disease progression . The compound can induce the formation of high molecular weight SOD1 aggregates with amorphous morphology, potentially contributing to ALS pathology.

Cardiovascular Diseases

Secosterol-B has been identified in atherosclerotic plaques and may contribute to atherosclerosis through multiple mechanisms:

-

It can induce time-dependent changes in the circular dichroism spectra of apoB-100, altering its secondary structure and increasing atherogenicity .

-

It affects endoplasmic reticulum structure in endothelial cells, potentially contributing to endothelial dysfunction, a key factor in atherosclerosis development .

-

It may contribute to foam cell formation by modifying low-density lipoprotein (LDL) particles, making them more readily taken up by macrophages .

These effects highlight the potential role of Secosterol-B in initiating and exacerbating atherosclerotic processes, making it a possible target for cardiovascular disease interventions.

Research Applications and Derivatives

Secosterol-B and its derivatives have been developed as research tools to further understand its biological roles and potential therapeutic applications.

Synthetic Derivatives

Researchers have synthesized various derivatives of Secosterol-B for research purposes:

-

Alkynyl Secosterol-B: A surrogate for the natural sterol, containing an alkyne moiety that allows the compound to be reacted with fluorescent or biotin labels via copper-catalyzed click chemistry for visualization and/or enrichment techniques .

-

Aldehyde-oxidation product of Secosterol-B (secoB-COOH): 3β-hydroxy-5β-hydroxy-B-norcholestane-6-oic acid, which results from the oxidation of the aldehyde group on Secosterol-B .

These derivatives provide valuable tools for investigating the presence and activities of Secosterol-B in biological systems, enabling visualization, quantification, and assessment of protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume